![molecular formula C13H18N2O B1320013 1-(3,4-Dihydro-2H-[1,8]naphthyridin-1-yl)-2,2-dimethyl-propan-1-one CAS No. 824429-54-1](/img/structure/B1320013.png)
1-(3,4-Dihydro-2H-[1,8]naphthyridin-1-yl)-2,2-dimethyl-propan-1-one
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Overview
Description
1,8-Naphthyridines, which include the compound , have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They are used in medicinal chemistry and materials science . A compound containing a 1,8-naphthyridine core, Gemifloxacin, has reached the drug market for the treatment of bacterial infections .
Synthesis Analysis
The synthesis of 1,8-naphthyridines includes multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Molecular Structure Analysis
The molecular structure of 1,8-naphthyridines can be elucidated from IR, 1H, and 13C NMR, and mass spectra .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,8-naphthyridines include multicomponent reactions (MCR). MCR can efficiently generate a diverse set of complex molecular architectures which have wide application in medicinal chemistry and chemical biology .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,8-naphthyridines can be determined using various spectroscopic techniques such as IR, 1H, and 13C NMR, and mass spectra .Scientific Research Applications
Organic Building Blocks
This compound is used as an organic building block in chemical synthesis . Organic building blocks are fundamental components in organic synthesis and are often used to construct more complex molecules.
Biological Activities
1,8-Naphthyridines, a class of compounds to which this molecule belongs, have been found to exhibit diverse biological activities . For example, Gemifloxacin, a compound containing a 1,8-naphthyridine core, has been used for the treatment of bacterial infections .
Photochemical Properties
1,8-Naphthyridines also have interesting photochemical properties . This makes them potentially useful in the development of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems .
Ligands in Coordination Chemistry
1,8-Naphthyridines can act as ligands in coordination chemistry . Ligands are ions or molecules that bind to a central metal atom to form a coordination complex.
Medicinal Chemistry
The development of methods for the synthesis of 1,8-naphthyridines has been of considerable interest to the synthetic community due to their wide applicability in medicinal chemistry .
Multicomponent Reactions
Multicomponent reactions (MCRs) can efficiently generate a diverse set of complex molecular architectures which have wide application in medicinal chemistry and chemical biology . This compound could potentially be used in such reactions.
Mechanism of Action
Target of Action
It is known that 1,8-naphthyridines, a class of compounds to which this molecule belongs, have diverse biological activities and have been used in the treatment of bacterial infections .
Mode of Action
It is known that 1,8-naphthyridines interact with their targets through various mechanisms, potentially including the inhibition of key enzymes or the modulation of protein function .
Biochemical Pathways
Given the diverse biological activities of 1,8-naphthyridines, it can be inferred that multiple pathways could be impacted, potentially including those related to bacterial metabolism or cellular signaling .
Result of Action
Given the known biological activities of 1,8-naphthyridines, it can be inferred that the compound may have potential antibacterial effects .
Safety and Hazards
Future Directions
The development of methods for the synthesis of 1,8-naphthyridines has been of considerable interest to the synthetic community, including attempts to develop more ecofriendly, safe, and atom-economical approaches . This suggests that future research may continue to focus on improving the synthesis process and exploring the diverse biological activities of 1,8-naphthyridines.
properties
IUPAC Name |
1-(3,4-dihydro-2H-1,8-naphthyridin-1-yl)-2,2-dimethylpropan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-13(2,3)12(16)15-9-5-7-10-6-4-8-14-11(10)15/h4,6,8H,5,7,9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGNVOLABANBPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCCC2=C1N=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50592081 |
Source
|
Record name | 1-(3,4-Dihydro-1,8-naphthyridin-1(2H)-yl)-2,2-dimethylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50592081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
824429-54-1 |
Source
|
Record name | 1-(3,4-Dihydro-1,8-naphthyridin-1(2H)-yl)-2,2-dimethyl-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=824429-54-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3,4-Dihydro-1,8-naphthyridin-1(2H)-yl)-2,2-dimethylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50592081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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